(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate
Overview
Description
Scientific Research Applications
1. Solubility and Phase Equilibrium Studies
Studies on similar fluorene compounds, such as 9H-fluoren-9-one, have focused on their solubility and phase equilibrium in various organic solvents. This research provides valuable information for understanding the physical properties and solvation behaviors of fluorene derivatives, including (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate (Wei, Dang, Zhang, Cui, & Wei, 2012).
2. Molecular Structure and Configuration
Research on fluorene derivatives has explored their molecular structures and configurations. For example, the structure of 9-methyl-9-pivaloylfluorene, a similar compound, was investigated to understand its sp rotameric structure and the interactions between its molecular components, which could be relevant for understanding the properties of this compound (Meyers, Lutfi, Varol, Hou, & Robinson, 2000).
3. Material Properties and Applications
Studies have been conducted on fluorene-based materials with substitutions similar to this compound, particularly focusing on their potential applications in organic light-emitting diodes (OLEDs) and as hosts for blue phosphorescence. This research indicates the potential use of such compounds in advanced materials and photonics (Liu, Wang, Mi, Zhuo, Ou, Wang, Zheng, Song, Gao, & Cao, 2017).
4. Synthesis and Chemical Reactivity
Research also covers the synthesis of related fluorene compounds and their chemical reactivity. For instance, the synthesis of elastomeric polypropylene using fluorene derivatives showcases the versatile reactivity of these compounds, which might be applicable to the synthesis and manipulation of this compound (Nedorezova, Veksler, Novikova, Optov, Baranov, Aladyshev, Tsvetkova, Shklyaruk, Krut’ko, Churakov, Kuz'mina, & Howard, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-13-12-23-20(25)27-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCNXVJXDPVSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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